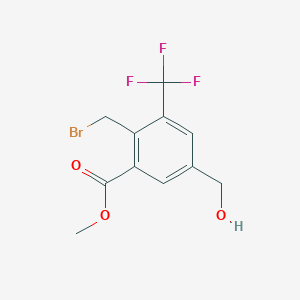

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate

Description

Methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is a synthetic benzoate ester featuring three distinct substituents: a bromomethyl group at position 2, a hydroxymethyl group at position 5, and a trifluoromethyl group at position 2.

Properties

Molecular Formula |

C11H10BrF3O3 |

|---|---|

Molecular Weight |

327.09 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H10BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,16H,4-5H2,1H3 |

InChI Key |

RFWXESPGSSDTQH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)CO)C(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Bromomethylation of Hydroxymethyl-Bearing Precursors

A widely reported method involves brominating a pre-existing hydroxymethyl-substituted benzoate:

- Starting Material : Methyl 5-(hydroxymethyl)-3-(trifluoromethyl)benzoate.

- Bromination :

- Reagent: $$ \text{PBr}_3 $$ or $$ \text{NBS} $$ (N-bromosuccinimide).

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: 0–25°C, 2–6 hours.

- Workup : Neutralization with $$ \text{NaHCO}_3 $$, followed by column chromatography (petroleum ether/ethyl acetate).

Yield : 75–85%.

| Parameter | Details |

|---|---|

| Reagent Efficiency | $$ \text{PBr}_3 $$ > $$ \text{NBS} $$ |

| Solvent Preference | THF (higher selectivity) |

| Key Side Reaction | Over-bromination at adjacent positions |

Alkylation of Bromomethylated Intermediates

Alternative routes utilize alkylation to install the hydroxymethyl group post-bromination:

- Starting Material : Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate.

- Hydroxymethyl Introduction :

- Reagent: Paraformaldehyde or $$ \text{CH}3\text{OH}/\text{K}2\text{CO}_3 $$.

- Solvent: Dimethylformamide (DMF) or acetone.

- Conditions: 60–80°C, 12–24 hours.

- Purification : Silica gel chromatography (PE/EA = 5:1).

Yield : 65–70%.

| Challenge | Mitigation Strategy |

|---|---|

| Competing hydrolysis | Use of anhydrous conditions |

| Steric hindrance | Elevated temperatures |

Key Reaction Optimizations

Solvent and Base Selection

Protecting Group Strategies

To prevent undesired side reactions:

- Hydroxymethyl Protection : Temporary silylation (e.g., TBSCl) during bromination.

- Deprotection : Fluoride-based agents (e.g., TBAF) post-reaction.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromination | High atom economy | Requires pre-functionalized substrate |

| Alkylation | Modular approach | Lower yields due to steric effects |

Industrial-Scale Considerations

- Cost Efficiency : Dimethyl sulfate ($$ \text{Me}2\text{SO}4 $$) is preferred over iodomethane for methylation due to lower cost.

- Safety : Brominating agents require strict temperature control to avoid exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromomethyl group can produce various substituted derivatives.

Scientific Research Applications

Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The bromomethyl and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Methyl 2-(Bromomethyl)-3-nitro-5-(trifluoromethoxy)benzoate ()

- Structure : Bromomethyl (position 2), nitro (position 3), and trifluoromethoxy (position 5).

- Synthesis: Achieved via nitration of 2-methyl-5-(trifluoromethoxy)benzoic acid followed by esterification with methanol and SOCl₂ (42% yield over two steps).

- Key Differences : Replaces hydroxymethyl with trifluoromethoxy and introduces a nitro group. The nitro group enhances electrophilicity but reduces metabolic stability compared to hydroxymethyl.

- Applications : Likely serves as an intermediate in pharmaceuticals or agrochemicals due to its reactive bromomethyl and nitro groups.

(S)-Methyl 2-(3-Hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate ()

- Structure : Pyrrolidinyl group (position 2), trifluoromethyl (position 5), and stereospecific hydroxymethyl (S-configuration).

- Key Differences : Substitutes bromomethyl with a pyrrolidinyl group, introducing chirality and hydrogen-bonding capacity.

- Characterization : HRMS (ESI) confirmed molecular formula; chiral centers may influence biological activity.

- Applications: Potential use in enantioselective synthesis or as a chiral building block in drug discovery.

2-Iodo-5-(Trifluoromethyl)benzylbromide ()

Tert-Butyl 3-(Hydroxymethyl)-5-(trifluoromethyl)benzoate ()

- Structure : Hydroxymethyl (position 3), trifluoromethyl (position 5), and tert-butyl ester.

- Key Differences : Positional isomerism (hydroxymethyl at position 3 vs. 5) and bulkier tert-butyl ester group enhance steric hindrance.

- Applications : Likely used in prodrug design due to hydrolytically stable tert-butyl ester.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Reactivity : Bromomethyl groups (as in the target compound and ) serve as leaving groups for nucleophilic substitution, enabling coupling reactions in drug synthesis. Hydroxymethyl groups () offer sites for oxidation or conjugation.

- Biological Activity : Trifluoromethyl groups enhance metabolic stability and membrane permeability, making them prevalent in anticancer and anti-inflammatory agents (e.g., ).

- Stereochemical Considerations : Chirality in ’s compound highlights the importance of stereospecificity in receptor binding.

Biological Activity

Methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10BrF3O3

- Molecular Weight : 327.09 g/mol

- CAS Number : 2368845-04-7

The compound features a trifluoromethyl group, a bromomethyl substituent, and a hydroxymethyl group attached to a benzoate backbone, which enhances its biological activity and chemical reactivity. The trifluoromethyl group is particularly significant as it often increases lipophilicity and metabolic stability in biological systems .

Synthesis Methods

The synthesis of methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate can be achieved through various methods. One common approach involves:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

- Hydroxymethylation : Introducing the hydroxymethyl group through formylation reactions followed by reduction.

These synthetic routes can be optimized for large-scale production using continuous flow reactors to ensure consistent reaction conditions and high yields.

Biological Activity

The biological activity of this compound is influenced by its structural components:

- Antimicrobial Properties : Preliminary studies indicate that compounds with trifluoromethyl and bromomethyl groups exhibit antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt cellular membranes and interfere with metabolic processes .

- Cytotoxicity : Research has shown that the compound may induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis or necrosis. The presence of the trifluoromethyl group enhances its interaction with cellular targets .

- Enzyme Inhibition : Some studies suggest that methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate may inhibit specific enzymes involved in bacterial virulence, such as those in the Type III secretion system (T3SS). This inhibition could provide a pathway for therapeutic applications against resistant bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects at concentrations as low as 25 µg/mL, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were conducted on human cancer cell lines. Results indicated that the compound exhibited an IC50 value of approximately 30 µM, highlighting its potential as an anticancer agent. Mechanistic studies suggested that the cytotoxic effects were mediated through oxidative stress pathways .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate, and how can intermediates be characterized?

A multi-step synthesis is typically required, starting with functionalization of the benzene ring. For example:

- Step 1 : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are effective for aryl halide intermediates, as seen in analogous triazine-based syntheses .

- Step 2 : Bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions .

- Step 3 : Hydroxymethylation at the 5-position via hydrolysis of a protected aldehyde or reduction of a nitrile group.

Characterization should include: - Melting Point (mp) : Cross-reference with catalog data for similar bromomethyl/trifluoromethyl benzoates (e.g., mp 72–85°C for bromomethyl isoxazole derivatives) .

- NMR : NMR to confirm trifluoromethyl placement; NMR for bromomethyl ( ppm) and hydroxymethyl ( ppm) groups .

Q. What safety protocols are critical when handling this compound?

- Reactive Groups : The bromomethyl group is a potential alkylating agent, and the hydroxymethyl group may oxidize exothermically. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents and moisture, as recommended for structurally similar brominated aromatics .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis of the ester group .

Q. Which analytical methods are most effective for purity assessment?

- HPLC-MS : To detect trace impurities (e.g., debrominated byproducts). Use a C18 column with acetonitrile/water gradients.

- Elemental Analysis : Validate %C, %H, and %Br against theoretical values (e.g., Br content ~20.9% for CHBrFO) .

- TLC : Monitor reaction progress using silica gel plates and UV visualization, with ethyl acetate/hexane (1:3) as the mobile phase .

Advanced Research Questions

Q. How do the bromomethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Bromomethyl : Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or participates in Heck-type couplings. Steric hindrance from the trifluoromethyl group may slow reactivity, requiring elevated temperatures (80–100°C) .

- Trifluoromethyl : Electron-withdrawing effect enhances the acidity of adjacent protons (e.g., hydroxymethyl OH), facilitating deprotonation for etherification or esterification .

- Contradiction Note : While bromine typically enhances electrophilicity, the trifluoromethyl group’s steric bulk may reduce reaction rates in some cases, necessitating catalyst optimization (e.g., Pd(PPh) vs. PdCl) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Intermediate Protection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during bromination to prevent oxidation .

- Catalyst Screening : For trifluoromethylation, compare Cu(I)-mediated vs. photoredox catalysis. For example, CuI/1,10-phenanthroline systems achieved 75% yield in analogous phenylboronic acid syntheses .

- Purification : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures, as demonstrated for hydantoin derivatives .

Q. How can computational modeling predict the bioactivity of derivatives?

- Docking Studies : Use software like AutoDock Vina to simulate binding to targets such as microbial enzymes (e.g., leucyl-tRNA synthetase). The trifluoromethyl group’s hydrophobicity and electronegativity enhance binding affinity in hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., bromine size, trifluoromethyl electronegativity) with antifungal activity. For example, derivatives with bulkier halogens showed improved MIC values against Candida spp. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.